![molecular formula C15H15FN2 B1318855 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline CAS No. 449175-26-2](/img/structure/B1318855.png)
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline”, related compounds such as 2,3-dihydroquinolin-4(1H)-ones have been synthesized through Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline” are not explicitly mentioned in the available resources .Scientific Research Applications
Synthesis and Biological Activities
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline serves as a building block in the synthesis of various heterocyclic systems. For instance, it is utilized in the creation of thieno[3,2-c]quinoline, pyrrolo[3,2-c]quinoline, and N-methylpyrrolo[3,2-c]quinoline systems. These compounds, after synthesis, are screened for their biological activities, particularly against bacterial and fungal strains. The majority of these compounds exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria, with some showing notable antifungal activity as well (Abdel‐Wadood et al., 2014).
Use in Synthesis of Fluorinated Quinolines
The compound is also essential in the synthesis of fluorinated quinolines. For example, fluorinated 4-methyl-2-(3-pyridyl)-1,2,3,4-tetrahydroquinolines and their respective quinolines are synthesized starting from this compound. Such fluorinated quinolines have potential applications in medicinal chemistry due to their structural characteristics (Méndez & Kouznetsov, 2002).
Oxidation Reactions and Molecular Structure Studies
In research on oxidation reactions of azines, 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline is used to study the molecular structure and oxidation reactions of certain compounds. The oxidation reactions involve the transformation of the compound into various derivatives through chemical reactions, thereby providing insights into the chemical properties and potential applications of these derivatives (Malkova et al., 2014).
Application in Heterocyclic Synthesis and Pharmaceutical Research
The compound plays a role in the synthesis of diverse heterocyclic compounds. These synthesized compounds are often evaluated for their potential in various pharmaceutical applications, including as DNA fluorophores and antioxidants. The research in this area focuses on finding new, more sensitive, and selective compounds for medical and biochemical applications (Aleksanyan & Hambardzumyan, 2013).
Development of Fluorinated Radiopharmaceuticals
In the field of radiopharmaceuticals, 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline contributes to the development of novel compounds. These compounds are used for positron emission tomography (PET) imaging to assess the function of drug efflux transporters, which is crucial in understanding drug delivery and effectiveness in the brain (Kawamura et al., 2011).
Design of Antitumor Agents
This compound is also involved in the design and synthesis of novel bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline moiety. These derivatives are evaluated for their in vitro antitumor activities against various cancer cell lines, showing potent activity and high selectivity toward certain cell lines. This research is significant in the development of new anticancer drugs (Li et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds containing the 3,4-dihydro-2(1h)-isoquinolinone moiety have been found to exhibit biological activity against a broad range of targets .
Mode of Action
It is believed to act by inhibiting the activation of certain biochemical pathways. For instance, 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid, a compound with a similar structure, has been shown to bind in an adjacent hydrophobic pocket of the enzyme, with the carboxylate group occupying the oxyanion hole .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the activation of the nf-κb pathway.
Pharmacokinetics
Compounds with similar structures have been found to have good cellular potency, as measured by inhibition of certain enzyme metabolism .
Result of Action
Action Environment
It is known that the reaction conditions for the synthesis of similar compounds are very mild, suggesting that they may be stable under a variety of environmental conditions .
properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2/c16-14-9-13(17)5-6-15(14)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBPHFUDGVSPAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline |
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